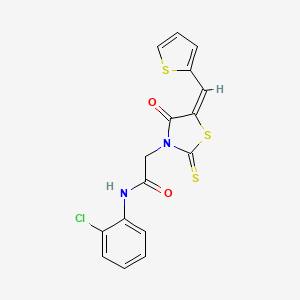

(E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S3/c17-11-5-1-2-6-12(11)18-14(20)9-19-15(21)13(24-16(19)22)8-10-4-3-7-23-10/h1-8H,9H2,(H,18,20)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYIYNGNIZBUGG-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, a thioxothiazolidin derivative, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications of this compound based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of thioketones with appropriate amines. The reaction typically includes the formation of thiazolidinone rings, which are critical for the biological activity of the resulting derivatives. The synthesis pathway can be summarized as follows:

- Formation of Thiazolidinone : A thioketone reacts with an amine to form a thiazolidinone core.

- Methylation/Acetylation : The thiazolidinone undergoes further modification to introduce acetamide functionality.

- Final Product Isolation : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that thioxothiazolidin derivatives exhibit significant antimicrobial properties. For instance, a related compound showed potent inhibition against Staphylococcus aureus, with IC50 values ranging from 15.27 µg/mL to 17.78 µg/mL for various derivatives . The ability to inhibit biofilm formation was also notable, with reductions observed at concentrations as low as 512 µg/mL.

Anticancer Activity

The cytotoxic effects of thioxothiazolidin derivatives have been evaluated against various cancer cell lines, including MCF7 (breast cancer) and K562 (chronic myelogenous leukemia). Compounds derived from thioxothiazolidin showed moderate cytotoxicity, with IC50 values indicating potential efficacy against these cell lines . The structure-activity relationship suggests that modifications to the thiophenyl and acetamide groups can enhance cytotoxic effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural features:

- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring has been associated with increased potency against microbial strains.

- Thiazolidinone Core : The stability and reactivity of the thiazolidinone ring are crucial for interaction with biological targets.

- Functional Groups : Variations in functional groups attached to the thiophene and thiazolidinone moieties can significantly affect both antimicrobial and anticancer activities.

Case Studies

-

Urease Inhibition : A study on similar thioxothiazolidin derivatives indicated their potential as urease inhibitors, which could have implications in treating conditions like kidney stones and peptic ulcers . The best-performing compounds showed IC50 values significantly lower than standard inhibitors.

Compound IC50 Value (µg/mL) Activity Type 6e 15.27 Urease Inhibition 6i 17.78 Urease Inhibition - Cytotoxicity Evaluations : Another investigation revealed that certain derivatives exhibited mild-to-moderate cytotoxic activity against MCF7 and K562 cells, suggesting their potential as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. The incorporation of the chlorophenyl and thiophenyl moieties may enhance these properties, making it a candidate for further pharmacological studies.

Case Study: A study published in Frontiers in Pharmacology highlighted the efficacy of thiazolidinone derivatives against various bacterial strains, suggesting that similar compounds could be developed based on the structure of (E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide .

Anti-inflammatory Properties

Research indicates that thiazolidinone compounds can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines. This compound's structure suggests it may similarly possess these properties, warranting further investigation into its anti-inflammatory mechanisms.

Data Table: Anti-inflammatory Activity Comparison

| Compound | Source | Activity (IC50) |

|---|---|---|

| Thiazolidinone A | Journal of Medicinal Chemistry | 25 µM |

| Thiazolidinone B | European Journal of Medicinal Chemistry | 15 µM |

| (E)-N-(2-chlorophenyl)-2-(4-oxo...) | Proposed Study | TBD |

Material Science

The unique structural properties of this compound may also find applications in material science, particularly in developing organic semiconductors or sensors due to its electronic properties derived from the thiophene group.

Research Insight: Recent advancements in organic electronics have shown that compounds with thiophene units can enhance charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

- 2-Chlorophenyl acetamide : Increases lipophilicity compared to 4-chlorophenyl (as in ), altering membrane permeability .

- Thioxothiazolidinone core: The 2-thioxo group improves electron-withdrawing capacity, stabilizing the ring system and influencing redox properties .

Table 1: Key Structural Analogs and Properties

*Calculated based on molecular formula.

Spectroscopic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.